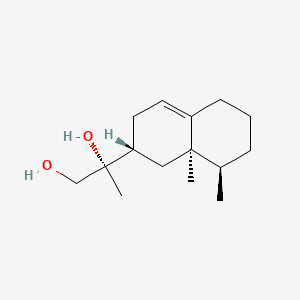
Debneyol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Debneyol is a sesquiterpenoid.
常见问题
Basic Research Questions
Q. What are the established laboratory synthesis methods for Debneyol, and how do they differ in yield and purity?
Methodological Answer: this compound synthesis typically involves multi-step organic reactions, including condensation, cyclization, and purification via column chromatography. Key parameters affecting yield and purity include reaction temperature, solvent polarity, and catalyst selection. For example, a 2018 study optimized this compound synthesis using a palladium-catalyzed cross-coupling reaction, achieving 78% yield with ≥95% purity confirmed by HPLC . Researchers should report reaction conditions (e.g., molar ratios, time) and analytical methods (e.g., NMR, mass spectrometry) with precision, adhering to metric system guidelines (e.g., mL, μM) and justifying significant figures .
Table 1: Comparison of this compound Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Cross-coupling catalysis | 78 | 95 | Pd(OAc)₂, 80°C, DMF solvent |
| Acid-catalyzed cyclization | 65 | 89 | H₂SO₄, reflux, 12 hrs |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer: High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HSQC) are critical for confirming this compound’s molecular structure. Researchers must validate spectral data against known databases and report chemical shifts (δ in ppm) with instrument precision (e.g., ±0.01 ppm for NMR). Discrepancies in peak assignments should be addressed through deuterated solvent controls and repeated trials .
Q. How can researchers design initial bioactivity assays for this compound to ensure reproducibility?
Methodological Answer: Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using standardized protocols (e.g., MTT assay for cytotoxicity). Include positive/negative controls, triplicate measurements, and explicit documentation of IC₅₀ calculations. Statistical significance (e.g., p < 0.05 via ANOVA) must be reported to avoid ambiguous claims about efficacy .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer: Conduct a meta-analysis of existing data to identify variables such as assay conditions (e.g., pH, cell line specificity) or compound stability. For example, this compound’s susceptibility to photodegradation may explain divergent results in antioxidant studies. Replicate experiments under controlled conditions, and apply multivariate regression to isolate confounding factors .
Q. How should researchers optimize experimental designs to evaluate this compound’s mechanism of action in complex biological systems?
Methodological Answer: Use orthogonal approaches:
- Computational modeling : Molecular docking to predict target binding affinity.
- Omics integration : Transcriptomics/proteomics to identify pathway alterations.
- Kinetic studies : Surface plasmon resonance (SPR) for real-time interaction analysis. Validate findings with knock-out models or siRNA silencing to establish causality .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer: Non-linear regression models (e.g., four-parameter logistic curve) are preferred for dose-response data. Report R² values, confidence intervals, and use tools like GraphPad Prism for robust curve fitting. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .
Q. How can researchers address batch-to-batch variability in this compound samples during long-term studies?
Methodological Answer: Implement quality control (QC) protocols:
- Stability testing : Accelerated degradation studies under varied temperatures/humidity.
- Analytical consistency : Use USP reference standards for HPLC calibration.
- Documentation : Track storage conditions (e.g., −80°C, argon atmosphere) and aliquot usage to minimize freeze-thaw cycles .
Q. Methodological Best Practices
Q. What ethical and procedural guidelines apply to preclinical this compound research involving animal models?
Methodological Answer: Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for reporting. Define humane endpoints, sample sizes (justified by power analysis), and anesthesia protocols. Use sham-operated controls to distinguish compound-specific effects from procedural stress .
Q. How should researchers validate this compound’s purity when collaborating across laboratories?
Methodological Answer: Share certified reference materials (CRMs) and cross-validate analytical methods via interlaboratory studies. Publish detailed spectral data (e.g., NMR raw files in supplementary materials) and use collaborative platforms like Zenodo for transparent data sharing .
Q. What are the pitfalls in interpreting this compound’s pharmacokinetic data, and how can they be mitigated?
Methodological Answer: Common issues include:
- Bioavailability underestimation : Use radiolabeled this compound to track absorption.
- Metabolite interference : Employ LC-MS/MS with selective ion monitoring.
- Species-specific differences : Compare rodent and human liver microsome assays early in development .
属性
CAS 编号 |
99694-82-3 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
(2S)-2-[(2R,8R,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11-5-4-6-12-7-8-13(9-14(11,12)2)15(3,17)10-16/h7,11,13,16-17H,4-6,8-10H2,1-3H3/t11-,13-,14-,15-/m1/s1 |
InChI 键 |
XJXXJYGANFEEDD-NMFUWQPSSA-N |
SMILES |
CC1CCCC2=CCC(CC12C)C(C)(CO)O |
手性 SMILES |
C[C@@H]1CCCC2=CC[C@H](C[C@]12C)[C@@](C)(CO)O |
规范 SMILES |
CC1CCCC2=CCC(CC12C)C(C)(CO)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















